molecular formula C8H8BrNO2 B1611982 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine CAS No. 220904-17-6

2-Bromo-5-(1,3-dioxolan-2-YL)pyridine

Cat. No. B1611982
Key on ui cas rn: 220904-17-6
M. Wt: 230.06 g/mol
InChI Key: YBLATTOSKRETAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673908B2

Procedure details

6 Bromo-3-pyridinecarboxaldehyde (1.03 g, 5.54 mmol), ethylene glycol (370 μL, 6.65 mol) and Amberlyst 15 (200 mg) were suspended in toluene (100 mL). The mixture was heated to reflux under a nitrogen atmosphere for 12 hours, during which produced water was removed by use of a Dean-Stark trap. The reaction mixture was filtered and the mother liquid was concentrated. The residue was purified by column chromatography (hexane/ethyl acetate=7/3) to give 2-bromo-5-(1,3-dioxolan-2-yl)pyridine (895 mg, yield: 70%).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
370 μL
Type
reactant
Reaction Step Two
Name
15
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1]C1C(C=O)=CC=CN=1.[CH2:10]([OH:13])[CH2:11][OH:12].ClC1C=C(S(NC2[C:35](OCC3C=CC4C(=CC=CC=4)C=3)=[N:34][C:33]3C(=[CH:29][CH:30]=[CH:31][CH:32]=3)N=2)(=O)=O)C=C(Cl)C=1.O>C1(C)C=CC=CC=1>[Br:1][C:33]1[CH:32]=[CH:31][C:30]([CH:29]2[O:13][CH2:10][CH2:11][O:12]2)=[CH:35][N:34]=1

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
BrC1=NC=CC=C1C=O
Step Two
Name
Quantity
370 μL
Type
reactant
Smiles
C(CO)O
Step Three
Name
15
Quantity
200 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)S(=O)(=O)NC1=NC2=CC=CC=C2N=C1OCC1=CC2=CC=CC=C2C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere for 12 hours, during which
Duration
12 h
CUSTOM
Type
CUSTOM
Details
was removed by use of a Dean-Stark trap
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquid was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (hexane/ethyl acetate=7/3)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 895 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 992.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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